3-chloro-1-methylpyrrolidin-2-one
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Overview
Description
3-chloro-1-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C₅H₈ClNO It belongs to the class of pyrrolidinones, which are five-membered lactams
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-methylpyrrolidin-2-one typically involves the chlorination of 1-methylpyrrolidin-2-one. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out under reflux conditions, where 1-methylpyrrolidin-2-one is treated with thionyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the chlorination process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol can replace the chlorine atom.
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst can oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used for reduction reactions.
Major Products
Substitution: Formation of 3-methoxy-1-methylpyrrolidin-2-one.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-chloro-1-methylpyrrolidin-2-ol.
Scientific Research Applications
3-chloro-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-1-methylpyrrolidin-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-methylpyrrolidin-2-one: Lacks the chlorine substituent, making it less reactive in substitution reactions.
3-chloro-2-pyrrolidinone: Similar structure but without the methyl group, affecting its physical and chemical properties.
N-methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features but different reactivity due to the absence of the chlorine atom.
Uniqueness
3-chloro-1-methylpyrrolidin-2-one is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in its analogs.
Properties
IUPAC Name |
3-chloro-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKMUKHMGLBPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208585-67-5 |
Source
|
Record name | 3-chloro-1-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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